molecular formula C10H14ClNO B1444349 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine CAS No. 918812-03-0

1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine

Cat. No. B1444349
M. Wt: 199.68 g/mol
InChI Key: GCWUYEWSPVYPQD-UHFFFAOYSA-N
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Description

“1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the molecular weight of 275.78 . It is also known as "(3-chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine" . The compound is typically stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The InChI code for this compound is "1S/C16H18ClNO/c1-11(2)19-15-9-4-3-8-14(15)16(18)12-6-5-7-13(17)10-12/h3-11,16H,18H2,1-2H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.78 . It is a liquid at room temperature . More specific physical and chemical properties, such as boiling point or solubility, were not found in the sources I accessed.

Scientific Research Applications

Catalytic Applications in Organic Chemistry

  • Synthesis of Unsymmetrical Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar in structure to 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine, have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have demonstrated good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited varying degrees of antimicrobial activity (Visagaperumal et al., 2010).

Applications in Neuropharmacology

  • Serotonin Receptor Biased Agonists for Antidepressant Activity : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed promise as antidepressant drug candidates due to their high selectivity and potent antidepressant-like activity (Sniecikowska et al., 2019).

Photocytotoxicity and Imaging Applications

  • Iron(III) Complexes for Photocytotoxicity and Cellular Imaging : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound structurally similar to 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes displayed significant photocytotoxicity in red light to various cell lines, indicating potential applications in targeted cancer therapy and imaging (Basu et al., 2014).

Dual Serotonin/Noradrenaline Reuptake Inhibition

  • Serotonin/Noradrenaline Reuptake Inhibition : A series of 1-(2-phenoxyphenyl)methanamines, related to the compound of interest, have been identified as possessing dual serotonin and noradrenaline reuptake pharmacology. This discovery has implications for the development of treatments for neurological and psychiatric disorders (Whitlock et al., 2008).

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-chloro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWUYEWSPVYPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253302
Record name 3-Chloro-2-(1-methylethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine

CAS RN

918812-03-0
Record name 3-Chloro-2-(1-methylethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918812-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(1-methylethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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